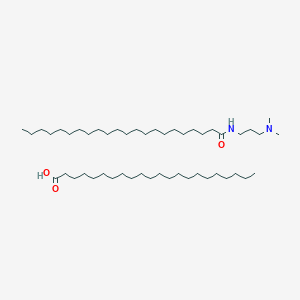
Behenamidopropyl dimethylamine behenate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Behenamidopropyl dimethylamine behenate (BAPDMB) is a cationic surfactant that is widely used in various industries. It is a quaternary ammonium compound that is synthesized by reacting behenic acid with dimethylaminopropylamine. BAPDMB has a wide range of applications, including as a hair conditioner, fabric softener, and emulsifier. In recent years, BAPDMB has gained attention in scientific research due to its potential use in the development of drug delivery systems and as a gene delivery agent.
Mecanismo De Acción
Behenamidopropyl dimethylamine behenate works by forming complexes with drugs and genes, which are then transported across cell membranes. Behenamidopropyl dimethylamine behenate has a positive charge, which allows it to interact with negatively charged cell membranes and improve the uptake of drugs and genes. Behenamidopropyl dimethylamine behenate can also disrupt the endosomal membrane, allowing the release of drugs and genes into the cytoplasm of target cells.
Efectos Bioquímicos Y Fisiológicos
Behenamidopropyl dimethylamine behenate has been shown to have low toxicity and is well tolerated by cells and tissues. Behenamidopropyl dimethylamine behenate can also enhance the activity of certain enzymes, such as alkaline phosphatase and lactate dehydrogenase. Behenamidopropyl dimethylamine behenate has been shown to have anti-inflammatory and antimicrobial properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Behenamidopropyl dimethylamine behenate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has high stability and solubility in aqueous solutions. Behenamidopropyl dimethylamine behenate is also biocompatible and has low toxicity, making it suitable for use in cell culture and animal studies. However, Behenamidopropyl dimethylamine behenate has some limitations, including its high cost and limited availability. Behenamidopropyl dimethylamine behenate can also be difficult to work with, as it requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of Behenamidopropyl dimethylamine behenate in scientific research. One area of interest is the development of Behenamidopropyl dimethylamine behenate-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the use of Behenamidopropyl dimethylamine behenate as a gene delivery agent for gene therapy. Behenamidopropyl dimethylamine behenate may also have potential applications in tissue engineering and regenerative medicine. Further research is needed to fully understand the potential of Behenamidopropyl dimethylamine behenate in these areas.
Métodos De Síntesis
Behenamidopropyl dimethylamine behenate is synthesized by reacting behenic acid with dimethylaminopropylamine. The reaction occurs in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting product is a white to off-white powder that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
Behenamidopropyl dimethylamine behenate has gained attention in scientific research due to its potential use in drug delivery and gene therapy. Behenamidopropyl dimethylamine behenate has been shown to enhance the delivery of drugs and genes to target cells by improving their solubility, stability, and bioavailability. Behenamidopropyl dimethylamine behenate can also protect drugs and genes from degradation and clearance by the immune system, thereby increasing their therapeutic efficacy.
Propiedades
Número CAS |
125804-04-8 |
|---|---|
Nombre del producto |
Behenamidopropyl dimethylamine behenate |
Fórmula molecular |
C49H100N2O3 |
Peso molecular |
765.3 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid |
InChI |
InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24) |
Clave InChI |
NDGKBIRTNHDYCM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Otros números CAS |
125804-04-8 |
Sinónimos |
BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



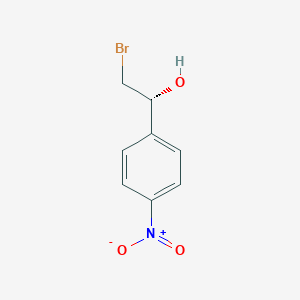
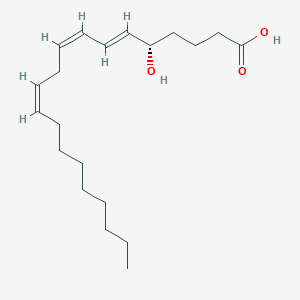
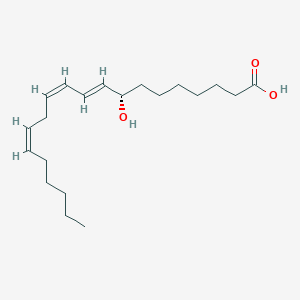
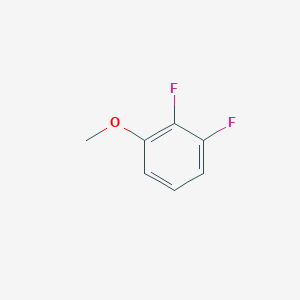

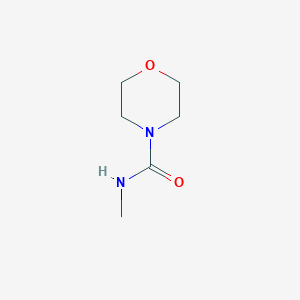

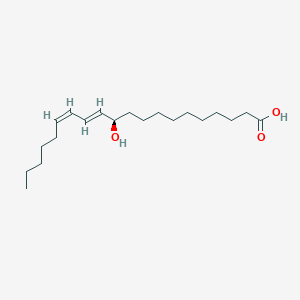
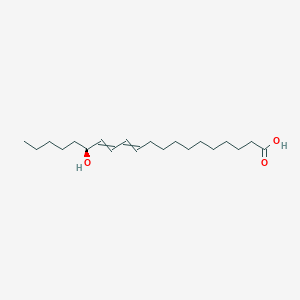
![1,1A,6,6a-tetrahydrocyclopropa[a]indene-1-carbaldehyde](/img/structure/B163620.png)
![1-[trans-4-(5-Methyl-1,3-benzoxazol-2-yl)cyclohexyl]methanamine](/img/structure/B163621.png)
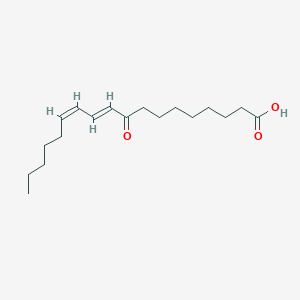
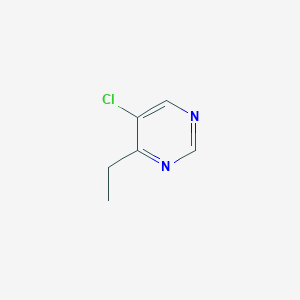
![(2S)-4-[(13R)-13-Hydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B163636.png)